The synthesis of Fmoc-R-2-aminoheptanoic acid can be achieved through various methods, primarily focusing on solid-phase techniques. One common approach involves:
Fmoc-R-2-aminoheptanoic acid features a heptane backbone with an amino group at the second carbon and an Fmoc protecting group attached to the amino nitrogen.
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be utilized to confirm the structure:
The mechanism by which Fmoc-R-2-aminoheptanoic acid acts during peptide synthesis involves:
The efficiency of this mechanism is enhanced by the stability of the Fmoc protecting group under acidic conditions, allowing for selective deprotection without affecting other sensitive functional groups within the peptide chain.
High-performance liquid chromatography (HPLC) is often employed to assess purity levels, while mass spectrometry can be utilized for molecular weight confirmation.
Fmoc-R-2-aminoheptanoic acid is primarily used in:
The aliphatic side chain of R-2-aminoheptanoic acid introduces a 5-methylene extension compared to natural lysine, creating a molecular ruler for probing depth-dependent biomolecular interactions. This structural modification enables three critical design strategies:
Hydrophobic Interface Optimization: The elongated hydrocarbon tail enhances burial within lipid bilayers or hydrophobic protein pockets. In antimicrobial peptides like aurein 1.2 analogs, substitution of lysine with aminoheptanoic acid derivatives increases membrane disruption capacity by strengthening hydrophobic interactions with bacterial membranes while maintaining cationic charge density at interfacial positions [9]. Computational studies reveal a direct correlation between side-chain length and membrane penetration depth, with heptanoic derivatives achieving ~2.5 Å deeper insertion than natural analogs [9].
Conformational Restriction: The extended alkyl spacer influences backbone dihedral angles through steric repulsion with adjacent residues. Nuclear magnetic resonance (NMR) analyses of cyclic peptides incorporating R-2-aminoheptanoic acid demonstrate reduced conformational entropy, locking ring structures into bioactive conformations that enhance target affinity by up to 40-fold compared to linear counterparts [10] [4]. This pre-organization effect is particularly valuable for disrupting protein-protein interactions (PPIs) with shallow binding interfaces.
Proteolytic Shield Engineering: The unnatural hydrocarbon chain confers steric hindrance against proteases recognizing short aliphatic side chains. Mass spectrometry studies show that peptides containing R-2-aminoheptanoic acid exhibit >24-hour stability in human plasma, contrasting with <30-minute half-lives observed for lysine-containing analogs when exposed to trypsin-like serine proteases [4] [8]. This resistance stems from the inability of protease S1 pockets to accommodate the elongated side chain.
Table 1: Impact of Side-Chain Length on Peptide Properties
Amino Acid Residue | Side-Chain Atoms | Hydrophobic Index | Protease Resistance (t½, h) |
---|---|---|---|
Lysine | 4 (C-C-C-N) | -3.9 | 0.5 |
Ornithine (C5) | 3 (C-C-N) | -3.5 | 4.2 |
2-Aminohexanoic (C6) | 4 (C-C-C-C) | 1.8 | 12.7 |
R-2-Aminoheptanoic (C7) | 5 (C-C-C-C-C) | 3.1 | >24 |
Data compiled from [9] [5] [8]
The emergence of Fmoc-R-2-aminoheptanoic acid reflects three evolutionary phases in peptide synthesis technology:
Pre-Fmoc Era (Pre-1990s): Early attempts at C7 amino acid incorporation relied on Boc (t-butyloxycarbonyl) chemistry, which required repetitive trifluoroacetic acid (TFA) deprotection and hydrogen fluoride (HF) cleavage. These harsh conditions caused significant side-chain degradation and epimerization of chiral centers, limiting the utility of sensitive UAAs [1]. The introduction of Carpino and Han’s Fmoc group in 1970 provided a base-labile alternative, enabling orthogonal deprotection under mild conditions (20% piperidine/DMF) without compromising acid-labile side-chain protectants like Pbf (Arg), Trt (Cys/Asn), and OtBu (Asp) [3]. This innovation laid the groundwork for complex UAA incorporation.
Industrial Scale-Up (1990s-2010s): Multiton production of therapeutic peptides such as enfuvirtide (HIV fusion inhibitor) and liraglutide (GLP-1 analog) drove economies of scale in Fmoc-amino acid manufacturing. Advances in protecting group strategies enabled efficient synthesis of long-chain aliphatic UAAs, with ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) emerging as the optimal protecting group for diamino acids like R-2-aminoheptanoic acid [6]. The development of ultra-pure (>99.5% HPLC) Fmoc building blocks minimized deletion sequences during SPPS, facilitating synthesis of peptides exceeding 50 residues [1].
Modern Innovations (2020-Present): Contemporary synthetic routes to Fmoc-R-2-aminoheptanoic acid employ asymmetric hydrogenation of enamide precursors or enzymatic resolution using lipase B, achieving enantiomeric excess (ee) >99.9% [5]. Pseudoproline dipeptide derivatives now mitigate aspartimide formation in sequences containing consecutive acidic residues—a critical advancement for incorporating R-2-aminoheptanoic acid adjacent to aspartate/glutamate [1]. Lipidated analogs like those in Cx43-derived cardiac therapeutics demonstrate the seamless integration of C7 amino acids with "pepducin" approaches for membrane anchoring [4].
The strategic deployment of R-2-aminoheptanoic acid in peptide design rests on three interconnected theoretical principles:
Conformational Control via Steric Parameters: The Taft steric parameter (Es) of R-2-aminoheptanoic acid (-1.74) exceeds that of lysine (-1.23) and ornithine (-1.54), imposing greater restrictions on backbone φ/ψ angles. This property stabilizes turn structures in cyclic peptides, as evidenced by AfCycDesign deep learning predictions showing <1.0 Å RMSD between designed and crystallized structures when incorporating C7 residues at key positions [10]. Molecular dynamics simulations further reveal that the C7 side chain reduces conformational entropy by 15-30% compared to shorter analogs, explaining enhanced binding entropy observed in PPI inhibitors [10].
Proteolytic Resistance Mechanisms: Electronic and steric effects converge to hinder protease recognition. The distal methylene groups create a "hydrocarbon shield" that sterically blocks endopeptidase access while maintaining the cationic charge necessary for solubility. Quantum mechanical calculations indicate that the protonated amine pKa remains virtually unchanged (ΔpKa <0.3) relative to lysine, preserving electrostatic interactions with biological targets [9] [5].
Lipid Membrane Thermodynamics: Free energy perturbation studies demonstrate a -2.8 kcal/mol improvement in membrane partitioning for R-2-aminoheptanoic acid versus lysine, attributable to enhanced hydrophobic interactions. This explains the 16-fold potency increase observed in membrane-active peptides like aurein analogs, where the elongated side chain optimizes the hydrophobic moment without compromising water solubility [9].
Table 2: Steric and Electronic Parameters of Diamino Acid Building Blocks
Parameter | Lysine | Ornithine | 2,4-Diaminobutyric | R-2-Aminoheptanoic |
---|---|---|---|---|
Chain Length (methylene) | 4 | 3 | 2 | 5 |
Taft Es Parameter | -1.23 | -1.54 | -1.68 | -1.74 |
van der Waals Volume (ų) | 135 | 118 | 105 | 152 |
pKa (α-amino) | 9.2 | 9.0 | 8.7 | 9.1 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0